Cas no 14257-69-3 (2-amino-2-deoxy-alpha-D-glucose)

2-amino-2-deoxy-alpha-D-glucose structure
14257-69-3 structure
商品名:2-amino-2-deoxy-alpha-D-glucose
CAS番号:14257-69-3
MF:C6H13NO5
メガワット:179.171
CID:2079526
PubChem ID:441477

2-amino-2-deoxy-alpha-D-glucose 化学的及び物理的性質

名前と識別子

    • 2-amino-2-deoxy-alpha-D-glucose
    • 2-amino-alpha-D-2-deoxy-glucopyranose
    • 2-amino-D-2-deoxy-glucose
    • alpha-D-glucosamine
    • D-glucosamine
    • GlcNH
    • glucosamine
    • 2-amino-2-deoxy-D-glucopyranose
    • beta-1,4-Poly-D-glucosamine
    • 2-amino-2-deoxy-beta-D-galactopyranose
    • chitosan
    • beta-galactosylamine
    • 2-Amino-2-deoxy-D-talopyranose
    • beta-D-glucosamine
    • Chitosamine
    • Glucosaminum [INN-Latin]
    • 2-amino-2-deoxy-D-talose
    • 2-DEOXY-2-AMINOGALACTOSE
    • [4)-beta-D-GlcpN(1->]n
    • 2-Amino-2-deoxy-D-glucose
    • (3S,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
    • beta-D-galactosamine
    • Deacetylchitin
    • 2-Amino-2-deoxy-beta-D-glucopyranose
    • Spectrum2_000519
    • NCGC00178826-01
    • (2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
    • .BETA.-D-GLUCOPYRANOSE, 2-AMINO-2-DEOXY-
    • GLUCOSAMINE .BETA.-FORM
    • (2R,3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol
    • InChI=1/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6-/m1/s1
    • NS00010536
    • NCGC00164421-01
    • Spectrum_000831
    • GCS
    • D-beta-glucosamine
    • KBio3_001306
    • KBio2_003879
    • AB00053477_02
    • (1->4)-2-amino-2-deoxy-beta-D-glucan
    • HMS500N03
    • GLUCOSAMINE .BETA.-FORM [MI]
    • BSPBio_002086
    • Q27077039
    • Spectrum5_000756
    • SCHEMBL3263
    • (2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol
    • AKOS006277722
    • GTPL4535
    • 14257-69-3
    • DivK1c_000261
    • IDI1_000261
    • beta-Glucosamine
    • beta-Glucosamine, d-
    • beta-D-Glucopyranose, 2-amino-2-deoxy-
    • SPBio_000477
    • glucosamin
    • 90-77-7
    • KBio1_000261
    • SBI-0051394.P003
    • KBio2_001311
    • Spectrum3_000443
    • Glucosamine, beta-D
    • KBioGR_000970
    • NINDS_000261
    • Spectrum4_000565
    • GLUCOSAMINE, .BETA.-D
    • .BETA.-GLUCOSAMINE
    • CHEBI:16261
    • KBioSS_001311
    • D-Glucopyranose, 2-deoxy-2-Amino-
    • DTXSID601347914
    • 58L064K8RR
    • UNII-58L064K8RR
    • 3h-glucosamine
    • CHEMBL234432
    • KBio2_006447
    • BRD-K29918010-003-04-1
    • C08349
    • CHEBI:28393
    • .BETA.-D-GLUCOSAMINE
    • MSWZFWKMSRAUBD-QZABAPFNSA-
    • .BETA.-GLUCOSAMINE, D-
    • WURCS=2.0/1,1,0/(a2122h-1b_1-5_2*N)/1/
    • WURCS=2.0/1,1,0/[a2122h-1b_1-5_2*N]/1/
    • beta-D-Glucosamine
    • GLUCOSAMINE BETA-FORM
    • Glucosamine
    • D-GLUCOSAMINE
    • D-Glucosamine
    • Chitosan
    • インチ: InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2
    • InChIKey: MSWZFWKMSRAUBD-UHFFFAOYSA-N
    • ほほえんだ: NC1C(O)OC(CO)C(O)C1O

計算された属性

  • せいみつぶんしりょう: 179.07937252g/mol
  • どういたいしつりょう: 179.07937252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 6
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 155
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.764
  • トポロジー分子極性表面積: 116Ų

2-amino-2-deoxy-alpha-D-glucose 関連文献

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量